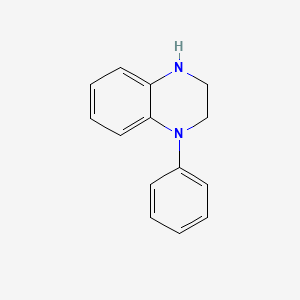
1-Phenyl-1,2,3,4-tetrahydro-quinoxaline
Overview
Description
1-Phenyl-1,2,3,4-tetrahydro-quinoxaline is a chemical compound with the molecular formula C14H14N2 . It is a reactant that undergoes acceptorless hydrogenation and dehydrogenation in the presence of a molecular iron catalyst .
Synthesis Analysis
The synthesis of 1-Phenyl-1,2,3,4-tetrahydro-quinoxaline has been intensively studied. The synthesis exploits multicomponent syntheses from domino to sequential or consecutive reactions, harvesting well-known synthetic concepts and reactions . A two-step procedure that includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination gives direct access to 1,2,3,4-tetrahydroquinolines .Molecular Structure Analysis
Quinoxalines represent bicyclic nitrogen-containing heterocycles with a wide array of applications . They exhibit a multitude of biological activities relevant in medicinal chemistry as well as a plethora of luminescence properties .Chemical Reactions Analysis
Quinoxaline syntheses exploit multicomponent syntheses from domino to sequential or consecutive reactions, harvesting well-known synthetic concepts and reactions, such as Ugi-reactions, but also leading to the development of novel reactions and sequences .Physical And Chemical Properties Analysis
1-Phenyl-1,2,3,4-tetrahydro-quinoxaline is a solid compound . Its molecular weight is 209.29 g/mol .Scientific Research Applications
Drug Discovery
The unique structure of 1-Phenyl-1,2,3,4-tetrahydro-quinoxaline makes it a valuable scaffold in drug discovery. Its stability and ability to mimic the amide bond allow it to be a core structure in various medicinal compounds. For instance, derivatives of this compound have been used in the development of anticonvulsant drugs, broad-spectrum antibiotics, anticancer agents, and β-lactam antibiotics .
Organic Synthesis
In organic chemistry, 1-Phenyl-1,2,3,4-tetrahydro-quinoxaline serves as a versatile intermediate. It can undergo various chemical reactions to form new bonds and structures, making it a key player in the synthesis of complex organic molecules. This compound’s stability under different conditions is particularly advantageous for multi-step synthetic processes .
Polymer Chemistry
The incorporation of 1-Phenyl-1,2,3,4-tetrahydro-quinoxaline into polymers can enhance the materials’ properties. Its aromatic character and strong dipole moment contribute to the stability and functionality of polymers, which are essential for applications in areas like solar cells and electronic devices .
Supramolecular Chemistry
Due to its ability to engage in hydrogen bonding and its aromatic nature, 1-Phenyl-1,2,3,4-tetrahydro-quinoxaline is a valuable component in the design of supramolecular structures. These structures have potential applications in the development of new materials and nanotechnology .
Bioconjugation and Chemical Biology
This compound’s reactivity and stability make it suitable for bioconjugation techniques, where it can be used to link biomolecules for various purposes, including targeted drug delivery and diagnostic assays. In chemical biology, it can help in understanding biological processes at the molecular level .
Fluorescent Imaging and Materials Science
1-Phenyl-1,2,3,4-tetrahydro-quinoxaline derivatives can exhibit fluorescent properties, making them useful in imaging applications. They can be used as probes to study biological systems or as components in the creation of materials with specific optical properties .
Mechanism of Action
Target of Action
Quinoxaline derivatives, including 1-Phenyl-1,2,3,4-tetrahydro-quinoxaline, have been found to interact with various targets, receptors, or microorganisms . .
Mode of Action
Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, including anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-hiv, anti-inflammatory, anti-oxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht3 receptor antagonist activity, and anti-amoebiasis .
Biochemical Pathways
Quinoxaline derivatives are known to interact with a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Given the wide range of biological activities associated with quinoxaline derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-phenyl-2,3-dihydro-1H-quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c1-2-6-12(7-3-1)16-11-10-15-13-8-4-5-9-14(13)16/h1-9,15H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNRZXNRCPQLBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C2N1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


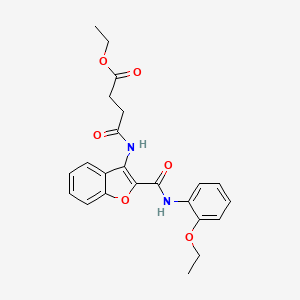
![6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole](/img/structure/B2925993.png)
![[1-(4-Fluorophenyl)cyclopropyl]-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2925994.png)
![4-(2-(Benzo[d]thiazol-2-yl)nicotinamido)benzoic acid](/img/structure/B2925999.png)
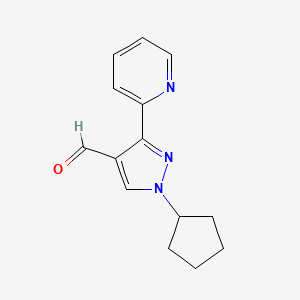
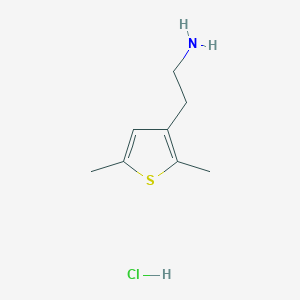
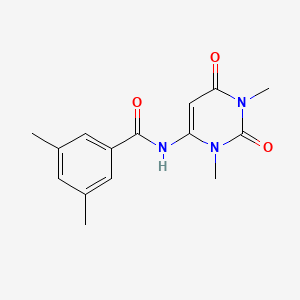
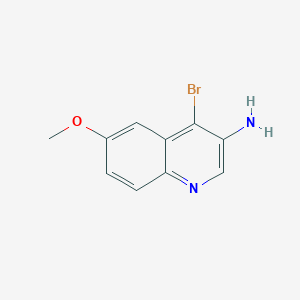

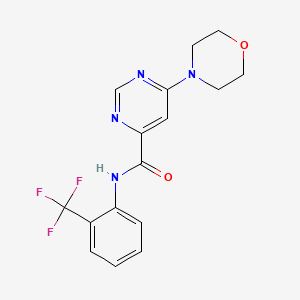
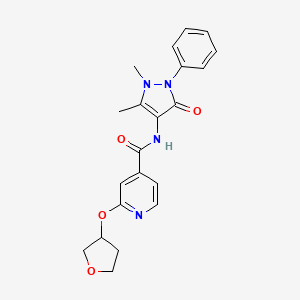
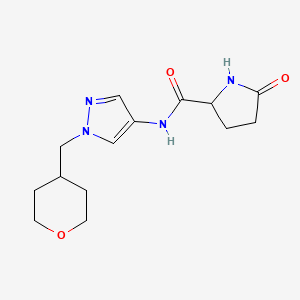
![1'-(3-Methoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2926013.png)